(4-Bromo-2-chloroanilino)acetic acid
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Overview
Description
(4-Bromo-2-chloroanilino)acetic acid is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively, and an acetic acid group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloroanilino)acetic acid typically involves multiple steps. One common method starts with the preparation of 4-Bromo-2-chloroaniline, which can be synthesized by the bromination of 2-chloroaniline. The bromination reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid . The resulting 4-Bromo-2-chloroaniline is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloroanilino)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the acetic acid moiety.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as sodium hydroxide or potassium hydroxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted anilines, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
(4-Bromo-2-chloroanilino)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloroanilino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Bromo-2-chloroanilino)acetic acid include:
4-Bromo-2-chloroaniline: A precursor in the synthesis of this compound.
2-Chloroanilinoacetic acid: A related compound with similar structural features.
4-Bromoanilinoacetic acid: Another structurally related compound with different substitution patterns.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7BrClNO2 |
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Molecular Weight |
264.50 g/mol |
IUPAC Name |
2-(4-bromo-2-chloroanilino)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-1-2-7(6(10)3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
InChI Key |
MHBSIWWMEOMZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NCC(=O)O |
Origin of Product |
United States |
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